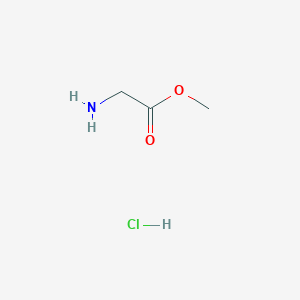

Glycine methyl ester hydrochloride

Description

The exact mass of the compound Glycine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycine methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQRGFWWJBEXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

616-34-2 (Parent) | |

| Record name | Methyl glycinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20205358 | |

| Record name | Methyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Glycine methyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5680-79-5 | |

| Record name | Glycine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5680-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9RMX6E8BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Glycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Glycine (B1666218) methyl ester hydrochloride (CAS 5680-79-5), an important amino acid derivative used in peptide synthesis and as an intermediate in the production of pharmaceuticals.[1] Data is presented for easy reference, and standardized experimental protocols for its characterization are detailed.

Core Physical and Chemical Properties

The quantitative physical properties of Glycine methyl ester hydrochloride are summarized in the table below. These values represent a consensus from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₈ClNO₂ | [2][3][4][5] |

| Molecular Weight | 125.55 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder or solid | [2][5] |

| Melting Point | 175-176 °C (with decomposition) | [2][5][6] |

| Density | ~1.0 - 1.2 g/cm³ | [6] |

| Solubility | Highly soluble in water (>1000 g/L at 20°C). Soluble in methanol (B129727) and other alcohols. Relatively insoluble in non-polar organic solvents. | [6][7] |

| pKa | ~7.66 (for the analogous ethyl ester) | [8] |

| Hygroscopicity | Hygroscopic | [6] |

Spectral Data Summary

| Spectroscopy Type | Key Characteristics/Peaks | Source(s) |

| FT-IR (Infrared) | Key stretches observed at approximately: 3400 cm⁻¹ (overtone C=O), 2682 & 2628 cm⁻¹ (N⁺-H), 1749 cm⁻¹ (C=O ester), 1259 cm⁻¹ (asymmetric C-O-C). | [3] |

| ¹H NMR | Spectra available. | [9] |

| ¹³C NMR | Spectra available. | [2][4] |

| Mass Spectrometry | Spectra available. |

Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis and a typical characterization workflow for a solid chemical compound like Glycine methyl ester hydrochloride.

Caption: Fischer esterification of glycine to yield its methyl ester hydrochloride.

Caption: Logical workflow for the physical characterization of a solid compound.

Caption: Standard workflow for determining the melting point of a solid sample.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols that are standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of dry Glycine methyl ester hydrochloride is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Approximate Determination: A preliminary measurement is often performed with a rapid heating rate (10-20 °C per minute) to quickly identify the approximate melting range.

-

Accurate Determination: A new sample is prepared and the apparatus is pre-heated to a temperature approximately 15-20 °C below the approximate melting point found. The sample is then heated slowly, at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range. For a pure compound, this range should be narrow (0.5-2 °C). Due to decomposition, the sample may darken as it melts.

Solubility Determination

Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water, methanol, and a non-polar organic solvent like hexane (B92381) or toluene.

-

Qualitative Assessment: Approximately 20-30 mg of Glycine methyl ester hydrochloride is placed into a small test tube. The test solvent (e.g., 1 mL of water) is added in portions. After each addition, the tube is agitated vigorously. The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.

-

Quantitative Assessment (e.g., % w/v): To determine a specific solubility like "2% w/v in water," a precise mass of the compound (e.g., 20 mg) is weighed and added to a volumetric flask. The solvent (water) is added to bring the total volume to 1 mL. The mixture is agitated until the solid is fully dissolved.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of Glycine methyl ester hydrochloride is combined with ~100 mg of dry, IR-grade potassium bromide (KBr). The mixture is thoroughly ground to a very fine, homogenous powder using an agate mortar and pestle.

-

Pellet Formation: The powder mixture is transferred to a pellet-forming die. A press is used to apply high pressure (several tons) to the die, forming a thin, transparent or translucent KBr pellet containing the dispersed sample.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is collected first. Then, the sample spectrum is acquired.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify absorption bands corresponding to specific molecular vibrations, such as C=O, N-H, and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei.

Methodology (¹H NMR):

-

Sample Preparation: Approximately 5-10 mg of Glycine methyl ester hydrochloride is dissolved in ~0.6-0.7 mL of a deuterated solvent in a clean NMR tube. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices due to the compound's high polarity. A small amount of a reference standard (e.g., TMS, though its utility is limited in D₂O) may be added.

-

Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is tuned to the appropriate frequency for the solvent's deuterium (B1214612) lock signal. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A standard ¹H NMR pulse sequence is executed. Key parameters such as the number of scans, acquisition time, and relaxation delay are set to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts, integration values, and splitting patterns (multiplicity) of the peaks are analyzed to assign them to the specific protons in the molecule.

References

- 1. CAS 5680-79-5: Glycine methyl ester hydrochloride [cymitquimica.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 5. citeab.com [citeab.com]

- 6. Page loading... [guidechem.com]

- 7. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 8. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

Glycine Methyl Ester Hydrochloride: A Technical Guide for Researchers

For immediate reference, the CAS number for Glycine (B1666218) Methyl Ester Hydrochloride is 5680-79-5, and its molecular weight is 125.55 g/mol . [1][2][3] This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing key data, experimental protocols, and an overview of relevant biological pathways associated with its parent compound, glycine.

Core Chemical and Physical Properties

Glycine methyl ester hydrochloride is a white, water-soluble solid, presenting as a crystalline powder.[4][5] It is the hydrochloride salt of the methyl ester of the amino acid glycine.[5] Due to the instability of glycine methyl ester itself, which can polymerize or convert to diketopiperazine, the hydrochloride salt form provides enhanced stability for laboratory use and storage.[5]

| Property | Value | Source |

| CAS Number | 5680-79-5 | [1] |

| Molecular Formula | C₃H₇NO₂·HCl | [1] |

| Molecular Weight | 125.55 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 175 °C (decomposes) | [6] |

| Solubility | Soluble in water | [4] |

| Purity | ≥99% | [1] |

Experimental Protocols

Glycine methyl ester hydrochloride is a fundamental reagent in organic synthesis, particularly in the field of peptide chemistry. Below are detailed experimental protocols for its synthesis and a common application in N-protection, a critical step for peptide synthesis.

Synthesis of Glycine Methyl Ester Hydrochloride

Several methods are employed for the synthesis of glycine methyl ester hydrochloride. A common and efficient laboratory-scale method involves the use of thionyl chloride in methanol (B129727).

Protocol: Esterification of Glycine using Thionyl Chloride

-

Reaction Setup: To a round-bottom flask submerged in an ice bath, add 60 mL of methanol.

-

Reagent Addition: Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise to the methanol while stirring. The off-gas should be absorbed using a sodium hydroxide (B78521) solution.

-

Stirring: Continue stirring the mixture for 1 hour at 0°C.

-

Addition of Glycine: Add 8 mmol of glycine to the reaction mixture and continue stirring at room temperature for 30 minutes.

-

Reflux: Heat the reaction mixture to 66°C and reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, as indicated by TLC, the solvent is removed by evaporation under reduced pressure to yield glycine methyl ester hydrochloride.[2]

N-Boc Protection of Glycine Methyl Ester Hydrochloride

The protection of the amino group is a crucial step in peptide synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group.

Protocol: Synthesis of N-Boc-Glycine Methyl Ester

-

Reaction Mixture: In a suitable reaction vessel, create a suspension of 20 g of glycine methyl ester hydrochloride and 34.8 g of di-tert-butyl dicarbonate (B1257347) in 300 mL of methylene (B1212753) chloride and 10 mL of water.

-

Base Addition: While stirring, add 22.2 mL of triethylamine (B128534) dropwise to the reaction mixture.

-

Reaction: Continue stirring until the reaction is complete.

-

Concentration: Concentrate the reaction mixture under reduced pressure.

-

Extraction: Take up the residue in ether. Wash the ether phase with 5 mL of 1N hydrochloric acid, followed by washing with water until the aqueous layer is neutral.

-

Drying and Evaporation: Dry the ether phase and evaporate the solvent to obtain N-Boc-glycine methyl ester.[7]

Biological Context: Glycinergic Signaling Pathways

While glycine methyl ester hydrochloride is primarily a synthetic reagent, its parent molecule, glycine, is a crucial neurotransmitter in the central nervous system. Glycine can act as both an inhibitory and an excitatory neurotransmitter.

Inhibitory Neurotransmission: In the spinal cord and brainstem, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs).[8] GlyRs are ligand-gated chloride ion channels.[8] The binding of glycine to these receptors leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and inhibiting the propagation of an action potential.[8]

Excitatory Neurotransmission: Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors.[8] In this role, glycine facilitates excitatory neurotransmission.[8]

The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2).[9] GlyT1 is found primarily in glial cells, while GlyT2 is expressed in neurons.[9] These transporters are responsible for the reuptake of glycine from the synapse.

Given its role in neurotransmission, the glycinergic system is a target for drug development, particularly in the context of pain management and neurological disorders.[10] Glycine methyl ester hydrochloride, as a stable and reactive form of a glycine derivative, is a valuable tool for the synthesis of molecules that can modulate these pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 6. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. prepchem.com [prepchem.com]

- 8. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

Synthesis and structural formula of Glycine methyl ester hydrochloride.

An In-depth Technical Guide to the Synthesis and Structural Formula of Glycine (B1666218) Methyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and key properties of Glycine Methyl Ester Hydrochloride. The information is intended to support researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Structural Formula and Properties

Glycine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of glycine, a non-essential amino acid.[1][2] Its chemical structure is characterized by a protonated amine group, making it a stable, crystalline solid that is readily soluble in water.[1][2][3] The hydrochloride form is preferred for storage and handling as the free base, glycine methyl ester, is unstable and prone to polymerization.[1]

Structural Formula: [CH₃O₂CCH₂NH₃]Cl

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₃H₈ClNO₂ | [1] |

| Molecular Weight | 125.55 g/mol | [1][4] |

| Appearance | White crystalline powder/solid | [1][2][3] |

| Melting Point | 175-176 °C | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | [2] |

| CAS Number | 5680-79-5 | [4] |

Synthesis of Glycine Methyl Ester Hydrochloride

Several methods have been established for the synthesis of glycine methyl ester hydrochloride. The most common approaches involve the esterification of glycine in the presence of an acid catalyst. Below is a summary of quantitative data from various synthetic protocols.

Table 1: Comparison of Synthesis Methods for Glycine Methyl Ester Hydrochloride

| Method | Reagents | Solvent | Reaction Time | Reaction Temperature | Yield | Purity | Melting Point (°C) |

| Thionyl Chloride | Glycine, Thionyl chloride (SOCl₂) | Methanol (B129727) | 6.5 hours | 66 °C (reflux) | 100% | - | - |

| Acetyl Chloride | Glycine, Acetyl chloride | Methanol | 5 hours | 70 °C | 90.68% | - | 174-176 |

| Hydrogen Chloride Gas | Glycine, Hydrogen chloride (gas) | Methanol | 0.75 hours (after crystal precipitation) | 45 ±1 °C | 95.64% | 99.37% (NMR) | 173.1-173.3 |

| Trimethylsilyl Chloride | Glycine, Trimethylsilyl chloride | Methanol | - (monitored by TLC) | Room Temperature | Good to Excellent | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the synthesis of glycine methyl ester hydrochloride.

3.1. Thionyl Chloride Method [5][6]

This method utilizes thionyl chloride as a convenient source of HCl for the esterification reaction.

Materials:

-

Glycine (8 mmol)

-

Methanol (60 mL)

-

Thionyl chloride (SOCl₂) (4 mL)

-

Sodium hydroxide (B78521) (NaOH) solution (for off-gas absorption)

-

Round-bottom flask (100 mL)

-

Constant-pressure dropping funnel with a drying tube

-

Ice bath

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Add 60 mL of methanol to a 100 mL round-bottom flask and cool the flask in an ice bath.

-

Slowly add 4 mL of thionyl chloride to the methanol dropwise using a constant-pressure dropping funnel. Ensure the funnel is equipped with a drying tube. The off-gas should be absorbed using a NaOH solution.

-

Stir the reaction mixture for 1 hour under ice-bath conditions.

-

Add 8 mmol of glycine to the mixture and continue stirring for 30 minutes at room temperature.

-

Warm the reaction system to 66 °C and reflux for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the glycine spot disappears. A 2% ninhydrin (B49086) in ethanol solution can be used as a developing agent.

-

After the reaction is complete, remove the solvent by evaporation to obtain glycine methyl ester hydrochloride.

3.2. Acetyl Chloride Method [2]

This protocol uses acetyl chloride, which reacts with methanol to generate HCl in situ.

Materials:

-

Glycine (7.51 g)

-

Anhydrous methanol (60 mL)

-

Acetyl chloride (23.56 g)

-

Acetone (B3395972) (30 mL)

-

Reaction vessel with temperature control

-

Stirring apparatus

-

Vacuum concentrator

-

Filtration apparatus

Procedure:

-

Maintain the temperature of 60 mL of anhydrous methanol at -5 to 5 °C.

-

Add 23.56 g of acetyl chloride dropwise to the methanol.

-

After the addition is complete, maintain the reaction at a constant temperature for 1 hour.

-

Add 7.51 g of glycine in two portions.

-

Raise the temperature of the system to 70 °C and allow the reaction to proceed for 5 hours.

-

After the reaction, remove the excess solvent by vacuum concentration.

-

Add the residue to 30 mL of acetone and stir for 5 hours.

-

Filter the mixture and dry the resulting filter cake under vacuum to obtain glycine methyl ester hydrochloride.

3.3. Hydrogen Chloride Gas Method [2]

This industrial-scale method involves bubbling hydrogen chloride gas directly into a methanolic suspension of glycine.

Materials:

-

Glycine (150 g)

-

Anhydrous methanol (640 g)

-

Hydrogen chloride gas

-

Reaction vessel with stirring and temperature control

-

Filtration and drying equipment

Procedure:

-

At room temperature, add 150 g of glycine and 640 g of anhydrous methanol to a reaction vessel and mix thoroughly.

-

Introduce chlorine gas into the system at a flow rate of 40 L/h for 20 minutes until the glycine is completely dissolved, while raising the reaction temperature to 45 ±1 °C.

-

Maintain the reaction for 0.75 hours until crystals begin to precipitate.

-

Continue to introduce chlorine gas at a flow rate of 30 L/h.

-

Control the stirring rate at 120 r/min and gradually cool the system to ≤10 °C at a rate of 4 °C/h.

-

Filter the mixture and dry the collected crystals at 100 ±5 °C for 2 hours to obtain white crystalline particles of glycine methyl ester hydrochloride.

Visualizations

The following diagrams illustrate the synthesis of glycine methyl ester hydrochloride.

References

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 6. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Glycine Methyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients and their intermediates is fundamental. Glycine (B1666218) methyl ester hydrochloride, a key building block in the synthesis of peptides and other organic molecules, presents a solubility profile that is critical for its application in various reaction and purification processes. This technical guide provides a comprehensive overview of its solubility in water and common organic solvents, detailed experimental protocols for solubility determination, and visualizations of key concepts.

Solubility Profile of Glycine Methyl Ester Hydrochloride

Glycine methyl ester hydrochloride is a white, crystalline, and hygroscopic solid.[1][2] Its salt nature, stemming from the hydrochloride group, largely dictates its solubility characteristics. As a polar compound, it is highly soluble in polar protic solvents like water and shows decreasing solubility in organic solvents with lower polarity.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Glycine methyl ester hydrochloride in various solvents. It is important to note that there are some discrepancies in the reported values, which may be attributed to different experimental conditions or measurement techniques.

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 20 | >1000 g/L | [1][3] |

| Water | Not Specified | 20 g/L (2% w/v) | [2] |

| Methanol | Not Specified | 50 g/L (50 mg/ml) | [2] |

| Ethanol | Not Specified | Slightly soluble | [4] |

| Acetone (B3395972) | Not Specified | Highly soluble | [5] |

Note: The high solubility reported in acetone is from a single patent source and may not be representative. Generally, as a salt, lower solubility would be expected in acetone compared to polar protic solvents.

Qualitative descriptions from various sources confirm that Glycine methyl ester hydrochloride is highly soluble in water[6][7][8] and generally shows limited solubility in less polar organic solvents.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following outlines a standard "shake-flask" or analytical equilibrium method, which is a widely accepted technique for measuring the solubility of a solid in a liquid.

Materials and Equipment

-

Glycine methyl ester hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of Glycine methyl ester hydrochloride to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and the compound. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a short period to let the excess solid settle. For finer suspensions, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To avoid any undissolved solid particles, it is crucial to filter the sample through a syringe filter.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of Glycine methyl ester hydrochloride in the diluted sample using a validated analytical technique.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes and concepts involved in understanding the solubility of Glycine methyl ester hydrochloride, the following diagrams are provided.

Caption: A general experimental workflow for determining the solubility of a solid compound.

Caption: The relationship between solvent polarity and the solubility of a polar salt like Glycine methyl ester hydrochloride.

References

- 1. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 2. Glycine methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 5. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 6. Glycinemethylester Hydrochloride (Glycine Methyl Ester Hcl) BP EP USP CAS 5680-79-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 8. CAS 5680-79-5: Glycine methyl ester hydrochloride [cymitquimica.com]

Stability of Glycine Methyl Ester Hydrochloride at Ambient Temperatures: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218) methyl ester hydrochloride is a crucial reagent in various chemical syntheses, including peptide synthesis.[1] A comprehensive review of available data indicates that this compound is stable at room temperature, particularly when compared to its free ester counterpart.

Core Stability Assessment

Multiple safety data sheets and chemical suppliers confirm that glycine methyl ester hydrochloride is "stable under normal conditions"[2][3][4] and "stable under recommended storage conditions"[5]. One source explicitly highlights that while glycine methyl ester itself is not shelf-stable and can polymerize or convert to diketopiperazine at room temperature, the hydrochloride salt is considered "shelf-stable"[6].

This stability makes it a preferred form for storage and handling in laboratory settings.[7] The compound typically presents as a white, odorless, crystalline powder or solid.[2][3][4]

Quantitative Stability Data

| Property | Value | Reference(s) |

| Melting Point | 171 - 177 °C | [3][4][8] |

| Decomposition Point | Begins to decompose at its melting point (~175 °C) or >130°C | [9][10] |

The high melting and decomposition points suggest a high degree of thermal stability at ambient temperatures.

Recommended Storage and Handling Protocols

To ensure long-term stability and purity, the following storage conditions are recommended based on supplier data sheets:

-

Temperature: While generally stable at room temperature, many suppliers advise storing it in a "cool, dry, well-ventilated place".[2][5][9][11] Some recommend storage at temperatures below 15°C in a dark place, or even refrigerated at 2-8°C for optimal preservation.[8][12]

-

Atmosphere: The compound is noted to be moisture-sensitive or hygroscopic.[8][10] Therefore, it should always be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture.[5][8][9][11]

-

Light: It is recommended to protect the compound from light.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2][4][10][14]

Potential Degradation Pathways

The primary instability concern for the free base, glycine methyl ester, is its propensity to undergo intermolecular condensation to form diketopiperazine or polymerization. The hydrochloride salt form protects the amine group, significantly inhibiting these degradation pathways and enhancing its stability.

The logical relationship for the stability of the compound is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 7. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Glycine Methyl Ester Hydrochloride | 5680-79-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. goldbio.com [goldbio.com]

- 14. echemi.com [echemi.com]

Glycine Methyl Ester Hydrochloride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218) methyl ester hydrochloride stands as a fundamental and versatile reagent in the arsenal (B13267) of organic synthesis. Its simple structure, combining a primary amine and a methyl ester, belies its broad utility as a key building block in the construction of a diverse array of complex molecules, ranging from peptides and peptidomimetics to heterocyclic scaffolds of significant pharmaceutical interest. This technical guide provides a comprehensive overview of the applications of glycine methyl ester hydrochloride, with a focus on its role in peptide synthesis, heterocyclic synthesis, and multicomponent reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Preparation

Glycine methyl ester hydrochloride is a white crystalline solid that is highly soluble in water and alcohols.[1] Its stability and ease of handling make it a convenient starting material for a multitude of chemical transformations.

Table 1: Physicochemical Properties of Glycine Methyl Ester Hydrochloride [1]

| Property | Value |

| CAS Number | 5680-79-5 |

| Molecular Formula | C₃H₈ClNO₂ |

| Molecular Weight | 125.55 g/mol |

| Melting Point | 175 °C (decomposes) |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, methanol (B129727), ethanol |

The preparation of glycine methyl ester hydrochloride is typically achieved through the esterification of glycine. Several methods have been reported, with the Fischer esterification being the most common.

Table 2: Selected Methods for the Preparation of Glycine Methyl Ester Hydrochloride

| Method | Reagents | Solvent | Temperature | Yield (%) | Reference |

| Fischer Esterification | Glycine, Methanol, HCl (gas) | Methanol | 45-60 °C | 93-98 | [2][3] |

| Thionyl Chloride | Glycine, Thionyl Chloride | Methanol | 0 °C to reflux | >95 | [4] |

| Acetyl Chloride | Glycine, Acetyl Chloride | Methanol | -5 to 70 °C | 90.68 | [ ] |

Experimental Protocol: Preparation via Fischer Esterification[3]

-

Suspend glycine (1.0 eq) in anhydrous methanol (5-10 mL per gram of glycine).

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension for 15-30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid. The product can often be used without further purification.

Applications in Peptide Synthesis

Glycine methyl ester hydrochloride is a cornerstone in peptide synthesis, serving as the initial C-terminal amino acid residue onto which the peptide chain is built. Its free amine allows for coupling with N-protected amino acids in both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, glycine methyl ester hydrochloride is first neutralized to the free amine, which is then coupled with an N-protected amino acid using a suitable coupling agent.

Table 3: Typical Coupling Conditions in Solution-Phase Peptide Synthesis

| N-Protected Amino Acid | Coupling Agent | Additive | Base | Solvent | Yield (%) |

| Boc-Ala-OH | DCC | HOBt | NMM | DCM/DMF | 85-95 |

| Z-Phe-OH | EDC·HCl | HOBt | DIPEA | DMF | 80-90 |

| Fmoc-Leu-OH | HATU | HOAt | DIPEA | DMF | 90-98 |

Boc: tert-Butoxycarbonyl, Z: Carboxybenzyl, Fmoc: 9-Fluorenylmethyloxycarbonyl, DCC: N,N'-Dicyclohexylcarbodiimide, HOBt: 1-Hydroxybenzotriazole (B26582), NMM: N-Methylmorpholine, EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DIPEA: N,N-Diisopropylethylamine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HOAt: 1-Hydroxy-7-azabenzotriazole, DCM: Dichloromethane (B109758), DMF: Dimethylformamide.

Experimental Protocol: Dipeptide Synthesis (Boc-Ala-Gly-OMe)

-

Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the Boc-Ala-OH solution and stir for 15 minutes at 0 °C.

-

Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the glycine methyl ester solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the first amino acid, often derived from glycine methyl ester hydrochloride after N-protection (e.g., Fmoc-Gly-OH), is loaded onto a solid support (resin). The peptide is then elongated through a series of deprotection and coupling steps.

Experimental Protocol: Loading of Fmoc-Gly-OH onto Wang Resin[5]

-

Swell Wang resin (1.0 g, 1.0 mmol/g capacity) in dimethylformamide (DMF) (10 mL) for 1 hour.

-

In a separate flask, dissolve Fmoc-Gly-OH (3.0 eq) in a minimal amount of DMF.

-

Add N,N'-diisopropylcarbodiimide (DIC) (3.0 eq) and allow the mixture to pre-activate for 10 minutes.

-

Drain the DMF from the swollen resin and add the activated Fmoc-Gly-OH solution.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

-

Agitate the mixture at room temperature for 4-12 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and Methanol (3x).

-

Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes.

-

Wash the resin as in step 7 and dry under vacuum.

Synthesis of Heterocyclic Compounds

Glycine methyl ester hydrochloride is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Benzodiazepines

1,4-Benzodiazepines, a class of psychoactive drugs, can be synthesized using glycine methyl ester hydrochloride. The synthesis typically involves the condensation of an o-aminobenzophenone with the amino acid ester.

Table 4: Synthesis of a 1,4-Benzodiazepine Precursor

| o-Aminobenzophenone Derivative | Glycine Methyl Ester HCl | Solvent | Conditions | Yield (%) |

| 2-Amino-5-chlorobenzophenone (B30270) | 1.2 eq | Pyridine | Reflux, 18 h | 70-80 |

Experimental Protocol: Synthesis of a Benzodiazepine Precursor

-

To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in pyridine, add glycine methyl ester hydrochloride (1.2 eq).

-

Heat the mixture to reflux for 18 hours.

-

Cool the reaction mixture and remove the pyridine under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Substituted Pyrroles

Substituted pyrroles are another important class of heterocycles that can be accessed using glycine methyl ester hydrochloride, often through multicomponent reactions.

Multicomponent Reactions (MCRs)

Glycine methyl ester hydrochloride is an excellent amine component in various multicomponent reactions, allowing for the rapid construction of complex molecules in a single step.

Ugi Reaction

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. Glycine methyl ester hydrochloride, after neutralization, can serve as the amine component.

Table 5: Ugi Reaction with Glycine Methyl Ester Hydrochloride

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Methanol | 75-85 |

| Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | 70-80 |

Experimental Protocol: Ugi Reaction

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) and triethylamine (B128534) (1.1 eq) in methanol, add the aldehyde (1.0 eq).

-

Stir the mixture for 10 minutes, then add the carboxylic acid (1.0 eq).

-

Add the isocyanide (1.0 eq) and stir the reaction mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Passerini Reaction

While glycine methyl ester hydrochloride itself is not a direct component in the three-component Passerini reaction (aldehyde/ketone, carboxylic acid, isocyanide), its derivatives, such as isocyanoacetates, are key substrates.

Catalytic Applications

While primarily utilized as a stoichiometric building block, the amine functionality of glycine methyl ester hydrochloride can potentially participate in organocatalysis, for instance, in promoting aldol (B89426) or Mannich reactions, although this is not its most common application. Further research in this area could unveil novel catalytic activities.

Role in Drug Development

The versatility of glycine methyl ester hydrochloride makes it a valuable starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). A typical workflow in drug development starting from this compound is illustrated below.

Conclusion

Glycine methyl ester hydrochloride is a deceptively simple molecule with profound importance in modern organic synthesis. Its ready availability, stability, and bifunctional nature make it an indispensable tool for the construction of peptides, complex heterocyclic systems, and diverse molecular libraries through multicomponent reactions. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers and professionals in the field, enabling the continued exploitation of this versatile building block in the pursuit of novel chemical entities with significant biological and therapeutic potential.

References

- 1. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 3. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Esterification of Glycine to its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical transformation of glycine (B1666218) into glycine methyl ester, a crucial intermediate in peptide synthesis and various pharmaceutical applications. The following sections detail the primary mechanisms of esterification, present comparative quantitative data, and offer detailed experimental protocols for the most common synthetic routes.

Introduction

The esterification of amino acids, particularly the formation of methyl esters, is a fundamental and routine procedure in organic and medicinal chemistry. The process involves the conversion of the carboxylic acid functional group of the amino acid into an ester. This transformation is often a necessary step to protect the carboxylic acid group during subsequent reactions, such as peptide bond formation, to prevent it from interfering with the desired chemical transformation. Glycine, being the simplest amino acid, serves as a model substrate for understanding the nuances of these reactions. Due to its zwitterionic nature in solution, the esterification of glycine presents unique challenges that have led to the development of several effective synthetic strategies. This guide will focus on three prevalent methods: the Fischer-Speier Esterification, the Thionyl Chloride method, and the Trimethylchlorosilane (TMSCl) mediated esterification.

Fischer-Speier Esterification of Glycine

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of glycine, methanol (B129727) is used to form the methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, and the water formed is often removed.[1]

Mechanism of Action

The reaction proceeds via a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid group of glycine, making the carbonyl carbon more electrophilic.[2]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A weak base, such as another molecule of methanol or the conjugate base of the acid catalyst, removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product, glycine methyl ester, which is typically isolated as its hydrochloride salt.

Quantitative Data

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| HCl (gas) | Methanol | Reflux | Not Specified | High | [4] |

| H₂SO₄ | Methanol | 65 - 68 | 8 | 88.8 | [1] |

| H₂SO₄ | Ethanol | Reflux | 2 | 95 | [5] |

Experimental Protocol: Fischer Esterification using Sulfuric Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 250 g of L-glycine in 1900 g of methanol.[1]

-

Acid Addition: While stirring at room temperature (19-21 °C), slowly add 400 g of concentrated sulfuric acid to the suspension.[1]

-

Reflux: After the addition of sulfuric acid is complete, heat the mixture to reflux (65-68 °C) and maintain this temperature for 8 hours.[1]

-

Cooling: After the reflux period, cool the reaction mixture to 23 °C.[1]

-

Concentration: Concentrate the resulting L-glycine methyl ester sulfate (B86663) methanol solution under vacuum at 45 °C until no more methanol distills off, yielding the concentrated L-glycine methyl ester sulfate.[1]

-

Work-up: The concentrated solution can then be further processed, for example, by dissolving in purified water and adjusting the pH with ammonium (B1175870) hydroxide (B78521) for storage at low temperatures.[1]

Esterification using Thionyl Chloride

The use of thionyl chloride (SOCl₂) in methanol is a highly effective method for the esterification of amino acids. This method is often preferred due to its high yields and the formation of gaseous byproducts that are easily removed.

Mechanism of Action

Thionyl chloride serves a dual purpose in this reaction. It reacts with methanol to in-situ generate anhydrous HCl, which acts as the acid catalyst for the Fischer esterification. Additionally, thionyl chloride can activate the carboxylic acid by converting it to a more reactive acyl chloride intermediate.[6]

-

Reaction of Thionyl Chloride with Methanol: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride. The generated HCl then protonates the amino acid.

-

Formation of Acyl Chloride (Alternative Pathway): Thionyl chloride can react directly with the carboxylic acid group of glycine to form a highly reactive acyl chloride intermediate, along with sulfur dioxide and hydrogen chloride as byproducts.[7]

-

Nucleophilic Attack by Methanol: Methanol then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

-

Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form the protonated ester.

-

Deprotonation: A weak base deprotonates the ester to yield the final product, which precipitates as the hydrochloride salt.

Quantitative Data

| Amino Acid | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Glycine | Methanol | -5 to 0, then reflux | Not Specified | High | [8] |

| Alanine | Ethanol | 5 to 10, then 40-50 | >2 | 100 | [9] |

| 2-(1-naphthyl) glycine | Methanol | 35 | 1 | 98.4 | [9] |

Experimental Protocol: Thionyl Chloride Method

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend the amino acid (e.g., d-alanine, 14.5 g) in the alcohol (e.g., ethanol, 40 g) at room temperature.[9]

-

Thionyl Chloride Addition: Cool the suspension to 5 °C. Add thionyl chloride (22.8 g) dropwise over 2 hours, maintaining the internal temperature between 5 and 10 °C.[9]

-

Reaction: After the addition is complete, raise the temperature to 40-50 °C and continue stirring. The reaction progress can be monitored by techniques such as TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess alcohol and volatile byproducts. The resulting amino acid ester hydrochloride can be purified by recrystallization or other standard techniques. For instance, the concentrated residue can be dissolved in a solvent like tetrahydrofuran, and the product can be crystallized.[9]

Esterification using Trimethylchlorosilane (TMSCl)

A convenient and mild method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure offers good to excellent yields at room temperature.[8][10]

Mechanism of Action

The reaction with TMSCl and methanol is believed to proceed through the in-situ generation of anhydrous HCl.

-

Generation of HCl: Trimethylchlorosilane reacts with methanol to produce methoxytrimethylsilane (B155595) (Me₃SiOMe) and hydrogen chloride (HCl).[11]

-

Acid Catalysis: The generated HCl then acts as the catalyst in a Fischer-Speier type esterification, as described in the first section. The constant, anhydrous supply of HCl in the reaction mixture efficiently drives the esterification to completion.

Quantitative Data

| Amino Acid | Equivalents of TMSCl | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Glycine | 2.0 | Methanol | Room Temp. | 24 | 98 | [8] |

| L-Alanine | 2.0 | Methanol | Room Temp. | 12 | 96 | [8] |

| L-Leucine | 2.0 | Methanol | Room Temp. | 12 | 95 | [8] |

| L-Proline | 2.0 | Methanol | Room Temp. | 12 | 98 | [8] |

Experimental Protocol: TMSCl Method

-

Initial Setup: In a round-bottom flask, place the amino acid (0.1 mol).[8]

-

TMSCl Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid and stir with a magnetic stirrer.[8]

-

Methanol Addition: Add methanol (100 mL) to the mixture. The resulting solution or suspension is then stirred at room temperature.[8]

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). For glycine, due to poor solubility, the reaction time is typically 24 hours.[8]

-

Work-up and Isolation: After the reaction is complete, the reaction mixture is concentrated on a rotary evaporator to yield the product as the amino acid ester hydrochloride.[8]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and isolation of glycine methyl ester hydrochloride.

Conclusion

The esterification of glycine to its methyl ester can be achieved through several reliable methods. The choice of method often depends on the desired scale of the reaction, the available reagents, and the sensitivity of other functional groups in more complex substrates.

-

Fischer-Speier Esterification is a cost-effective and straightforward method, particularly for large-scale synthesis, though it may require elevated temperatures and longer reaction times.

-

The Thionyl Chloride method is highly efficient, providing excellent yields, but requires careful handling due to the corrosive and reactive nature of thionyl chloride.

-

The Trimethylchlorosilane (TMSCl) method offers a mild and convenient alternative, proceeding at room temperature with high yields, making it an attractive option for laboratory-scale synthesis.

Each of these methods ultimately yields the glycine methyl ester as its hydrochloride salt, a stable and versatile intermediate for further synthetic transformations in drug development and peptide chemistry.

References

- 1. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]

Glycine Methyl Ester Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) methyl ester hydrochloride, the simplest amino acid ester hydrochloride, has emerged as a cornerstone building block in the field of medicinal chemistry. Its inherent bifunctionality, comprising a reactive primary amine and a modifiable ester group, coupled with its high stability and water solubility, makes it an invaluable starting material for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the role of glycine methyl ester hydrochloride in drug discovery, detailing its synthesis, key reactions, and applications in the development of therapeutic agents. The content herein is intended to serve as a practical resource for researchers, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Physicochemical Properties and Synthesis

Glycine methyl ester hydrochloride is a white crystalline powder that is highly soluble in water and slightly soluble in ethanol.[2] Its stability as a hydrochloride salt circumvents the tendency of the free base, glycine methyl ester, to polymerize or cyclize into diketopiperazine, ensuring a longer shelf-life and consistent reactivity.[3]

Table 1: Physicochemical Properties of Glycine Methyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 5680-79-5 | [1] |

| Molecular Formula | C₃H₈ClNO₂ | [1] |

| Molecular Weight | 125.55 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 175-176 °C (decomposes) | [4] |

| Solubility | Soluble in water, slightly soluble in ethanol | [2] |

The synthesis of glycine methyl ester hydrochloride is typically achieved through the esterification of glycine in methanol (B129727) in the presence of an acid catalyst. Several methods have been reported, with the hydrogen chloride gas and thionyl chloride methods being the most common.

Table 2: Comparison of Synthesis Methods for Glycine Methyl Ester Hydrochloride

| Method | Reagents | Typical Yield | Key Advantages | Reference(s) |

| Hydrogen Chloride Gas | Glycine, Methanol, HCl (gas) | >95% | High purity, scalable | [5] |

| Thionyl Chloride | Glycine, Methanol, SOCl₂ | High | Avoids handling of HCl gas | - |

| Trimethylsilyl Chloride | Glycine, Methanol, TMSCl | Good to Excellent | Mild reaction conditions | [3] |

Core Reactions and Applications in Medicinal Chemistry

The versatility of glycine methyl ester hydrochloride as a building block stems from the differential reactivity of its amino and ester functionalities, allowing for sequential and controlled modifications. Key reactions include N-acylation, N-alkylation, and peptide coupling, which pave the way for the synthesis of a wide range of bioactive molecules.

N-Acylation

The primary amine of glycine methyl ester hydrochloride can be readily acylated using various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental for introducing diverse functionalities and building complex molecular scaffolds. A notable application is in the synthesis of N-acyl amino acid derivatives, which have shown promise as selective inhibitors of the glycine transporter 2 (GlyT2), with potential applications in the treatment of chronic pain.[6]

N-Alkylation

Reductive amination of aldehydes with glycine methyl ester hydrochloride is a common method for introducing alkyl substituents on the nitrogen atom. This reaction broadens the chemical space accessible from this building block, enabling the synthesis of libraries of compounds for screening and lead optimization.

Peptide Coupling

Glycine methyl ester hydrochloride is a fundamental component in both solution-phase and solid-phase peptide synthesis.[1] The hydrochloride salt is typically neutralized in situ to liberate the free amine, which then participates in the amide bond formation with an N-protected amino acid, facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).

Applications in the Synthesis of Bioactive Compounds

While direct incorporation of glycine methyl ester hydrochloride into blockbuster drugs is not always explicitly documented in publicly available literature, its role as a key intermediate in the synthesis of various classes of therapeutic agents is well-established.

Anticancer Agents

Glycine conjugates have been explored as a strategy to enhance the anticancer activity of various molecular scaffolds. For instance, hybrid molecules containing coumarin, thiophene, and quinazoline (B50416) moieties conjugated with glycine have been synthesized and evaluated for their anticancer properties.[7][8][9] Molecular docking studies of these compounds have suggested that they may exert their cytotoxic effects by targeting key proteins involved in cell division and proliferation, such as kinesin-associated motor protein EG5, ribonucleotide reductase, and topoisomerase II.[8][9]

Table 3: Anticancer Activity of Glycine-Conjugated Hybrid Compound 9f

| Cell Line | IC₅₀ (µg/L) | Reference(s) |

| Prostate Cancer (PC-3) | 14.7 ± 1.4 | [7] |

| Breast Cancer (MCF-7) | 16.5 ± 1.2 | [7] |

Anti-inflammatory Agents

The conjugation of glycine to non-steroidal anti-inflammatory drugs (NSAIDs) has been investigated as a prodrug strategy to improve their gastrointestinal safety profile. Glycine-bearing celecoxib (B62257) derivatives have been synthesized and shown to release the parent drug in the colon, suggesting their potential as colon-specific mutual prodrugs for the treatment of inflammatory bowel disease.[10]

Quinolone Antibiotics

Glycine has been incorporated into the quinolone scaffold to generate analogues with potential antimicrobial activity.[11] The modification at the 3-carboxylic acid group of the quinolone core with a carboglycine moiety has been explored to enhance biological efficacy.[11]

Experimental Protocols

Synthesis of Glycine Methyl Ester Hydrochloride (Hydrogen Chloride Gas Method)

Materials:

-

Glycine (1.0 mol)

-

Anhydrous Methanol (10.0 mol)

-

Hydrogen Chloride Gas

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, add glycine and anhydrous methanol.

-

Stir the suspension at room temperature.

-

Bubble dry hydrogen chloride gas through the suspension. The reaction is exothermic and the temperature of the mixture will rise.

-

Continue passing HCl gas until the glycine has completely dissolved.

-

Continue the reaction at a slightly elevated temperature (e.g., 40-50 °C) for a few hours.

-

Cool the reaction mixture in an ice bath to crystallize the product.

-

Collect the white crystalline solid by filtration, wash with cold anhydrous methanol, and dry under vacuum.

Expected Yield: >95%

General Protocol for N-Acylation (Schotten-Baumann Conditions)

Materials:

-

Glycine methyl ester hydrochloride (1.0 equiv)

-

Acid chloride (1.1 equiv)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution (e.g., 10%)

Procedure:

-

Suspend glycine methyl ester hydrochloride in DCM.

-

Cool the suspension in an ice bath.

-

Slowly add the acid chloride to the stirred suspension.

-

Simultaneously or subsequently, add the aqueous sodium bicarbonate solution dropwise to neutralize the hydrogen chloride formed and the starting material's hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Peptide Coupling (EDC/HOBt)

Materials:

-

N-protected amino acid (1.0 equiv)

-

Glycine methyl ester hydrochloride (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid, HOBt, and glycine methyl ester hydrochloride in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Add DIPEA to the mixture to neutralize the hydrochloride salt.

-

Add EDC to the reaction mixture and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the dipeptide by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Synthesis workflow for glycine methyl ester hydrochloride.

Caption: Reactivity and synthetic utility of glycine methyl ester hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and study of glycine quinolone analogues with antimicrobial potential. [wisdomlib.org]

Spectroscopic Analysis of Glycine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Glycine methyl ester hydrochloride (C₃H₈ClNO₂), a key intermediate in pharmaceutical synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for Glycine methyl ester hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.8 | Singlet | -OCH₃ |

| ~4.0 | Singlet | -CH₂- |

| ~8.5 | Broad Singlet | -NH₃⁺ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~40.5 | -CH₂- |

| ~53.0 | -OCH₃ |

| ~168.5 | C=O |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Broad, Medium | Overtone ν(C=O) |

| 2682 | Medium | ν(N⁺-H) |

| 2628 | Medium | ν(N⁺-H) |

| 1749 | Very Strong | ν(C=O) |

| 1259 | Very Strong | νₐₛᵧₘ(C-O-C) |

Source:[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to provide a standardized approach for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for solution-state NMR analysis.

Materials:

-

Glycine methyl ester hydrochloride

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-25 mg of Glycine methyl ester hydrochloride for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3] Ensure complete dissolution by vortexing if necessary.

-

Transfer: Using a pipette, transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.[3]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

-

Data Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Infrared (IR) Spectroscopy

This protocol details the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Materials:

-

Glycine methyl ester hydrochloride

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of Glycine methyl ester hydrochloride and 100-200 mg of dry KBr.[4]

-

Grinding: Thoroughly grind the KBr in an agate mortar to a fine powder. Add the Glycine methyl ester hydrochloride to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained.[4]

-

Pellet Formation:

-

Place a small amount of the mixture into the pellet die.

-

Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the experimental steps.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow of spectroscopic experiments.

References

Glycine Methyl Ester Hydrochloride: A Technical Guide to Commercial Availability, Purity Assessment, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) methyl ester hydrochloride (GMH) is a pivotal building block in synthetic organic chemistry, most notably in the realm of peptide synthesis and the development of peptidomimetics. As the hydrochloride salt of the methyl ester of glycine, the simplest amino acid, its stability, solubility, and reactivity make it an invaluable starting material for the construction of complex peptide chains. This technical guide provides a comprehensive overview of the commercial availability and purity of GMH, detailed experimental protocols for its purity assessment, and a step-by-step workflow for its application in peptide synthesis, including mandatory visualizations to aid in understanding.

Commercial Availability and Purity

Glycine methyl ester hydrochloride is readily available from a multitude of chemical suppliers. The purity of commercially available GMH typically ranges from 95% to over 99%. For applications in drug development and peptide synthesis, a purity of ≥98% is generally recommended. Below is a summary of representative commercial sources and their stated purities.

| Supplier | Stated Purity |

| Thermo Scientific | 98%, 99%[1] |

| Tokyo Chemical Industry (TCI) | >97.0% (HPLC)[2] |

| Biosynth | Information available upon request |

| Chem-Impex | ≥ 99% (Assay) |

| Santa Cruz Biotechnology | ≥99% |

| Apollo Scientific | 95% |

| Simson Pharma | Certificate of Analysis provided |

Physicochemical Properties

| Property | Value |

| CAS Number | 5680-79-5 |

| Molecular Formula | C₃H₈ClNO₂ |